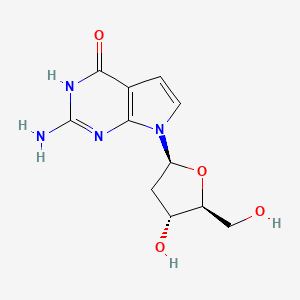
2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-L-guanosine is a nucleoside analog composed of the purine nucleobase guanine linked to a deoxyribose sugar. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside . This compound plays a crucial role in various biological processes and has significant applications in scientific research and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-L-guanosine typically involves the protection of functional groups, followed by selective deoxygenation and coupling reactions. One common method includes the protection of the 2-NH2, 3-OH, and 5-OH groups of guanosine to form a triacetyl derivative. The O6 group is then protected using Mitsunobu alkylation with trimethylsilylethanol. The 2-fluoro group is introduced via diazotization under anhydrous conditions with t-butyl nitrite as the diazotizing agent and HF in pyridine as the fluoride source .
Industrial Production Methods: Industrial production of 2’-Deoxy-L-guanosine often employs enzymatic synthesis due to its higher atom economy and reduced side products. An engineered purine nucleoside phosphorylase from Brevibacterium acetylicum, combined with thymidine phosphorylase from Escherichia coli, is used in a one-pot whole cell catalysis for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-L-guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Reduction reactions are less common but can involve the reduction of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as diazonium salts and halogenating agents are used under anhydrous conditions.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine
Substitution: Various N2-substituted derivatives, which are useful in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-L-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other nucleoside analogs and as a standard in nucleic acid research.
Biology: It serves as a building block for DNA synthesis and repair studies.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-L-guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. It can also modulate signal transduction pathways by being phosphorylated to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases . Additionally, it has been shown to interact with adenosine receptors and purinergic metabolism, contributing to its neuroprotective and anti-tumorigenic effects .
Vergleich Mit ähnlichen Verbindungen
Deoxyguanosine: Similar to 2’-Deoxy-L-guanosine but with a different stereochemistry.
Guanosine: Contains an additional hydroxyl group at the 2’ position of the ribose sugar.
8-Oxo-2’-deoxyguanosine: An oxidized derivative used as a biomarker for oxidative stress.
Uniqueness: 2’-Deoxy-L-guanosine is unique due to its specific stereochemistry and its role in DNA synthesis and repair. Its ability to be efficiently synthesized using enzymatic methods also sets it apart from other nucleoside analogs .
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
PFCLMNDDPTZJHQ-CSMHCCOUSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



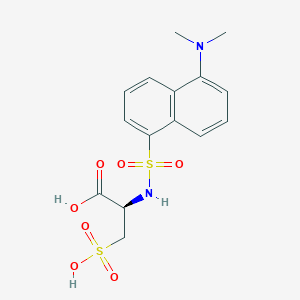
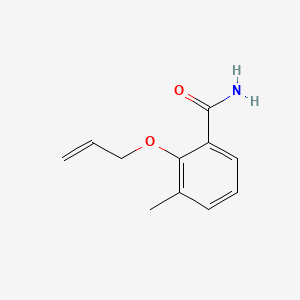
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
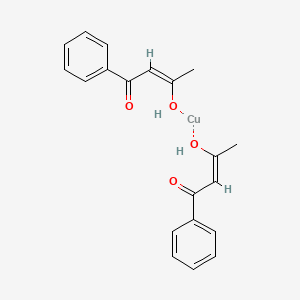
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
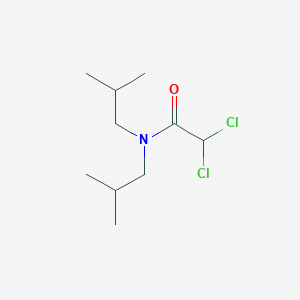
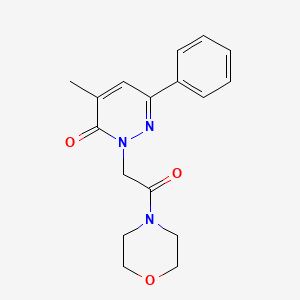
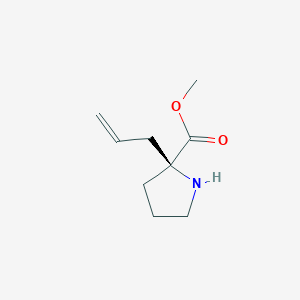
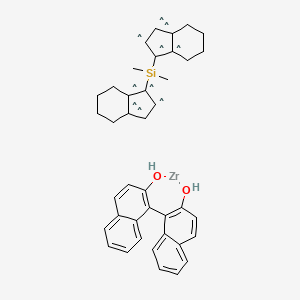
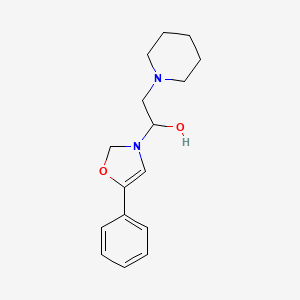
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
